
5-Ethyl-demethyl Lercanidipine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-demethyl Lercanidipine is an impurity of Lercanidipine . Lercanidipine is a dihydropyridine calcium channel blocker used for the treatment of essential hypertension .
Synthesis Analysis
The synthesis of Lercanidipine involves several steps. One process involves the preparation of Lercanidipine or its pharmaceutically acceptable salts using novel derivatives of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino compounds . Another process involves esterifying diketene and 3-hydroxypropionitrile in the presence of an alkali to generate propionitrile acetoacetate .Chemical Reactions Analysis
While specific chemical reactions involving 5-Ethyl-demethyl Lercanidipine are not detailed in the search results, it is known that Lercanidipine undergoes reactions related to its role as a calcium channel blocker .Scientific Research Applications
1. Pharmacological Properties and Efficacy
Lercanidipine is recognized for its vasoselective properties as a dihydropyridine calcium channel antagonist, leading to systemic vasodilation by inhibiting calcium ions' influx through L-type calcium channels in cell membranes. Its high lipophilicity contributes to a slower onset and extended duration of action compared to other calcium channel antagonists. Notably, it might also exhibit antiatherogenic activity beyond its antihypertensive effects (Lynne M. Bang, Therese M. Chapman, & K. Goa, 2003).
2. Role in Vascular Smooth Muscle Cell Proliferation
In vitro studies and animal models have shown that lercanidipine can inhibit the proliferation and migration of rat vascular smooth muscle cells (VSMCs). This effect is achieved by suppressing the intracellular Ras-MEK1/2-ERK1/2 and PI3K-Akt pathways, and reducing the production of reactive oxygen species. These properties suggest potential therapeutic relevance in preventing human restenosis (Jiunn-ren Wu et al., 2009).
3. Transdermal Drug Delivery Systems
Research has been conducted on developing matrix-type transdermal patches of lercanidipine hydrochloride, aimed at treating hypertension. These patches, leveraging the drug's pharmacokinetics, offer an alternative method of delivery, potentially improving therapeutic efficacy and patient compliance (T. Mamatha et al., 2010).
Future Directions
properties
CAS RN |
786625-22-7 |
|---|---|
Product Name |
5-Ethyl-demethyl Lercanidipine |
Molecular Formula |
C₃₇H₄₃N₃O₆ |
Molecular Weight |
625.75 |
synonyms |
1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3-[2-[(3,3-Diphenylpropyl)methylamino]-1,1-dimethylethyl] 5-ethyl Ester; 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 2-[(3,3-Diphenylpropyl)methylam |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Z)-hexyl amino(4-((5-((3-amino-3-oxopropyl)(pyridin-2-yl)carbamoyl)-1-methyl-1H-benzo[d]imidazol-2-yl)methylamino)phenyl)methylenecarbamate](/img/structure/B1142545.png)
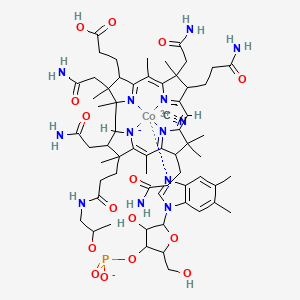
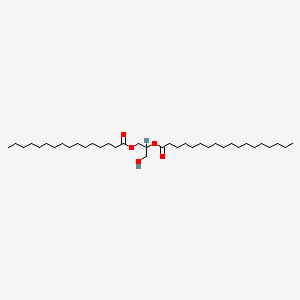
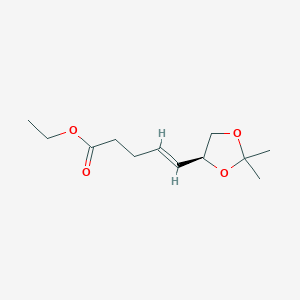

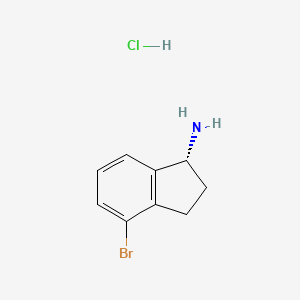
![(6R,7R)-7-((Z)-2-(furan-2-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1142554.png)
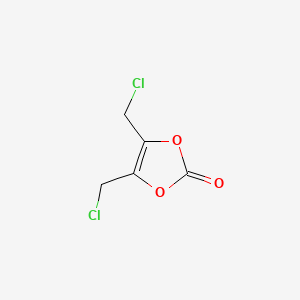
![2-Thiaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1142559.png)
![7,8,9,10-Tetrahydrobenzo[f]quinazoline-1,3(2H,4H)-dione](/img/structure/B1142562.png)
![5-Methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1142565.png)
![2'-Chloro-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one](/img/structure/B1142566.png)